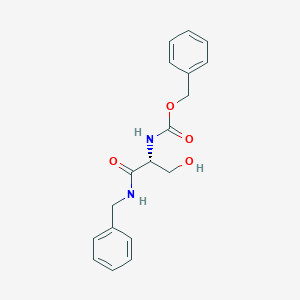

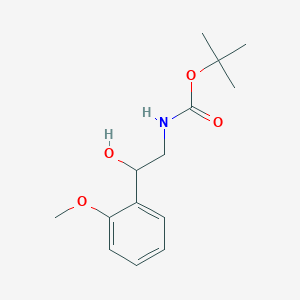

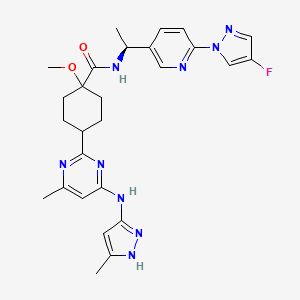

(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Vue d'ensemble

Description

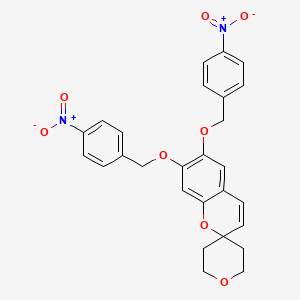

The compound "(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate" is a chiral molecule that is likely to be of interest in the field of organic chemistry and medicinal chemistry due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant for understanding its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of complex carbamates and related structures often involves catalytic processes and the formation of key intermediates. For example, the Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds is a method that could potentially be adapted for the synthesis of benzyl carbamate derivatives . Similarly, the enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step indicates the importance of chiral synthesis methods in producing compounds like the one . These methods highlight the potential pathways that could be explored for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of an amine group linked to a carbonyl group via an oxygen atom. The stereochemistry of such compounds is crucial, as seen in the synthesis of enantiomerically pure intermediates for CCR2 antagonists . The molecular structure of the compound would likely exhibit similar stereochemical considerations, which are important for its biological activity and synthesis.

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including acylation and cyclization. The Rh(III)-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization is an example of the type of reactions that carbamates can participate in . Additionally, the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes catalyzed by rhodium could be relevant for the functionalization of the benzyl carbamate core .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates like solubility, stability, and reactivity are influenced by their functional groups and molecular structure. The metabolism and excretion study of RWJ-333369, a carbamate neuromodulator, provides insight into the biotransformation pathways that such compounds can undergo in the human body, which is essential for understanding their pharmacokinetic profile . The parallel solution phase synthesis of benzyl carbamates and their subsequent reactions with amines and other reagents further illustrate the chemical versatility and reactivity of these compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Cai et al. (2007) discusses the Mannich-type condensation involving benzyl carbamate, leading to derivatives including benzyl [(2-oxido-1,3,2-dioxaphospholane-2-yl)arylmethyl]-carbamates. This is significant for the synthesis of specific phosphonic derivatives (Cai et al., 2007).

- Zhang et al. (2006) described the use of benzyl carbamate in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is crucial for the formation of various derivatives including piperidine and oxygen heterocycles (Zhang et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that carbamates, the group to which this compound belongs, are designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality of the compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Biochemical Pathways

Carbamates are known to play a significant role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh , which could potentially lead to various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Therefore, the compound’s action could potentially be influenced by factors such as temperature, pH, and presence of other chemicals in the environment.

Safety and Hazards

Orientations Futures

Future research and development in the field of carbamates could focus on developing new synthesis strategies . For example, new methods could be developed to carboxylate nucleophiles that are otherwise inert towards CO2 . Additionally, research could explore the use of carbamates in the development of new therapeutics .

Propriétés

IUPAC Name |

benzyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFRXMOGXOINIH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679613 | |

| Record name | Benzyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219835-31-1 | |

| Record name | Benzyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)